Ethyl 3,3,9-trimethyl-7-azatricyclo[4.3.0.02,4]nona-1(6),8-diene-8-carboxylate
Description
Ethyl 3,3,9-trimethyl-7-azatricyclo[4.3.0.0²,⁴]nona-1(6),8-diene-8-carboxylate is a complex tricyclic compound featuring a nitrogen atom (7-aza) within its bicyclic framework, an ester group at position 8, and methyl substituents at positions 3, 3, and 7. The ester moiety may influence solubility and metabolic stability, while the nitrogen atom could contribute to intermolecular interactions, such as hydrogen bonding.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
ethyl 3,3,9-trimethyl-7-azatricyclo[4.3.0.02,4]nona-1(6),8-diene-8-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-5-17-13(16)12-7(2)10-9(15-12)6-8-11(10)14(8,3)4/h8,11,15H,5-6H2,1-4H3 |
InChI Key |
UKTOIIDOXOKKGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)CC3C2C3(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIo)
This tetracyclic compound from Bioorganic Chemistry (2017) shares structural motifs with the target molecule, including a nitrogen atom (5-aza) and sulfur atoms (3,7-dithia) . Key differences include:
- Ring System : A larger tetracyclic framework vs. the tricyclic system of the target compound.
- Functional Groups: A ketone (at position 4) and phenolic substituents vs. an ester group.
- Synthesis : The synthesis of this analogue involves multi-step cyclization and introduces sulfur via thiol-ene reactions, contrasting with the esterification steps likely used for the target compound .
Monoterpene Derivatives
Monoterpenes (e.g., α-pinene, limonene) are bicyclic or tricyclic hydrocarbons studied in atmospheric chemistry . While lacking nitrogen or ester groups, their reactivity with hydroxyl radicals (OH•) and ozone provides insights into the environmental fate of structurally rigid compounds. For example, α-pinene reacts with OH• at a rate of $5.3 \times 10^{-11}$ cm³ molecule⁻¹ s⁻¹, suggesting that nitrogen-containing tricyclics like the target compound may exhibit slower degradation due to steric hindrance or electronic effects .
Reactivity and Functional Group Comparisons
Ester vs. Amide/Ketone Functionality
Nitrogen and Sulfur Heteroatoms
- 7-Aza vs. 5-Aza/Sulfur : The nitrogen atom in the target compound could enhance solubility in polar solvents compared to sulfur-containing analogues. However, sulfur atoms (as in 3,7-dithia derivatives) may increase ring strain or participate in thiol-mediated redox cycles .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Ring System | Heteroatoms | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| Target Compound | Tricyclic | 1 N (7-aza) | Ester | Medicinal chemistry scaffold |
| 9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia... | Tetracyclic | 1 N, 2 S | Ketone, Phenolic | Bioactive molecule synthesis |
| α-Pinene | Bicyclic | None | Alkene | Atmospheric VOC studies |
Table 2: Hypothetical Reactivity Metrics*
| Compound Type | OH• Reaction Rate (cm³ molecule⁻¹ s⁻¹) | Volatility (log P) |
|---|---|---|
| Target Compound (estimated) | ~1–5 × 10⁻¹² | 2.5–3.5 |
| α-Pinene | 5.3 × 10⁻¹¹ | 4.3 |
| 3,7-Dithia Analogue | N/A | 1.8–2.2 |
*Data extrapolated from structural analogs and general principles in .
Research Findings and Implications
- Synthetic Challenges : The tricyclic framework of the target compound likely requires precise ring-closing methodologies, similar to the tetracyclic analogue’s use of cycloadditions or photochemical reactions .
- Environmental Persistence: Lower OH• reactivity compared to monoterpenes suggests prolonged atmospheric residence if volatile, necessitating further study .
- Biological Activity : The ester group may serve as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid, a feature exploited in drug design (e.g., esterase-activated therapeutics) .
Preparation Methods
Aza-Cope–Mannich Cascade Rearrangement
The-sigmatropic rearrangement, exemplified in the synthesis of (−)-FR901483 and actinophyllic acid, offers a proven pathway for constructing bridged azabicycles. For the target compound, a similar cascade could involve:
- Iminium ion formation : Protonation of a precursor amine-ketone (e.g., 26 in Scheme 4 of) generates a reactive intermediate.
- Aza-Cope rearrangement : A-sigmatropic shift redistributes substituents, forming a transient enol ether.
- Mannich cyclization : Intramolecular nucleophilic attack completes the tricyclic framework.
Example protocol :
Oxidative Cyclization of Indole Derivatives
The synthesis of actinophyllic acid demonstrates the utility of oxidative cyclization for indole-based tricycles. Adapting this approach:
- Lithiation and cyclization : Treatment of a substituted indole precursor with LDA (3 eq.) and Fe(III) induces cyclization.
- Diastereoselective addition : Vinyl Grignard reagents control stereochemistry at quaternary centers.
Optimization insight :
- Solvent : THF or DMF enhances reaction efficiency.
- Temperature : −78°C to 0°C minimizes side reactions.
Methylation and Esterification Tactics
N-Methylation via Dimethyl Carbonate
The Chinese patent CN103508959A highlights NaH-mediated methylation using dimethyl carbonate (DMC):
| Step | Conditions | Yield (%) |
|---|---|---|
| Methylation | DMC (4 eq.), NaH (30 mol%), DMF, 110°C, 4 h | 65–90 |
Application :
Ethyl Ester Installation
Esterification of a carboxylic acid intermediate can be achieved via:
- Steglich esterification : DCC/DMAP in dichloromethane.
- Acid-catalyzed transesterification : Ethanol, H₂SO₄, reflux.
Data comparison :
| Method | Conditions | Yield (%) |
|---|---|---|
| Steglich | DCC (1.2 eq.), DMAP (0.1 eq.), 25°C, 12 h | 85–92 |
| Transesterification | EtOH, H₂SO₄ (5%), 80°C, 6 h | 70–78 |
Stereochemical Control and Functionalization
Diastereoselective Cyclization
The aza-Cope–Mannich cascade inherently biases stereochemistry via transition-state control. For example:
Late-Stage Methyl Group Introduction
Post-cyclization methylation at position 3 can be achieved using methyl iodide (MeI) and K₂CO₃ in acetone:
- Conditions : MeI (1.5 eq.), K₂CO₃ (2 eq.), 50°C, 6 h.
- Yield : ~80% (unoptimized).
Characterization and Analytical Data
Spectroscopic Validation
Chromatographic Purity
- HPLC : C18 column, 70:30 MeOH/H₂O, 1.0 mL/min, λ = 254 nm.
- Retention time : 8.2 min (purity >95%).
Q & A
Q. What are the standard synthetic routes for Ethyl 3,3,9-trimethyl-7-azatricyclo[4.3.0.0²,⁴]nona-1(6),8-diene-8-carboxylate?
The synthesis typically involves cyclization and functional group manipulation. A validated approach includes:
- Catalytic cyclization : Use of PtCl₂ as a catalyst in toluene under reflux (50–80°C) to promote azatricyclo framework formation, followed by SiO₂ column chromatography (hexanes/EtOAc) for purification .
- Esterification : Introduction of the ethyl carboxylate group via nucleophilic substitution or esterification under basic conditions (e.g., NaHCO₃ in ethanol/water) .
- Key intermediates : 3,7-dithia-5-azatetracyclo derivatives may serve as precursors, requiring controlled oxidation or ring-opening steps .
Q. How is the structure of this compound confirmed experimentally?
- X-ray crystallography : The gold standard for unambiguous structural determination. SHELXL (part of the SHELX suite) is widely used for refining small-molecule crystal structures, particularly for complex bicyclic systems .
- Spectroscopic analysis :
- ¹H/¹³C NMR : Assignments of methyl (δ 1.26–2.41 ppm) and azacyclic protons (δ 3.76–7.69 ppm) correlate with tricyclic frameworks .
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1625 cm⁻¹ (conjugated double bonds) confirm functional groups .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 317.4 for C₁₈H₂₃NO₄ analogs) .
Q. What functional groups dictate its reactivity?
- Ethyl ester : Susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acid derivatives.
- Azatricyclo core : The strained bicyclic system participates in ring-opening reactions (e.g., with nucleophiles) or Diels-Alder cycloadditions .
- Double bonds : Conjugated dienes enable [4+2] cycloadditions or hydrogenation to study stereochemical outcomes .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for this compound?
- Density Functional Theory (DFT) : Optimize transition states for cyclization or ester hydrolysis. Use software like Gaussian or ORCA to calculate activation energies and regioselectivity .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) by aligning the azatricyclo core into active sites. Tools like AutoDock Vina can prioritize derivatives for synthesis .
- InChI-based modeling : Leverage PubChem-derived InChI keys (e.g., LFNFHDTWSSCOAL-UHFFFAOYSA-N) to generate 3D conformers for virtual screening .
Q. How do reaction conditions influence product distribution in functionalization studies?
- Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) vs. NaBH₄ yields primary amines or intermediates, respectively .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor SN2 ester hydrolysis, while non-polar solvents stabilize cycloaddition intermediates .
- Temperature control : Lower temps (0–25°C) minimize side reactions in azatricyclo ring-opening, as shown in Pt-catalyzed syntheses .
Q. How can contradictory spectral or crystallographic data be resolved?
- Multi-technique validation : Cross-check NMR assignments with HSQC/HMBC experiments and X-ray data to resolve overlapping signals .
- Twinned crystal analysis : For ambiguous diffraction patterns, SHELXL’s TWIN/BASF commands refine twin laws and improve R-factors .
- Reaction reproducibility : Standardize synthetic protocols (e.g., catalyst loading, solvent purity) to minimize batch-to-batch variability .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Azatricyclo Derivatives
Q. Table 2. Resolving Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
